Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCGNMZGUJFGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination via Catalytic Hydrogenation
Conversion of nitro or azido intermediates to amino groups is typically achieved through catalytic hydrogenation. The European patent EP1138666B1 details a method where 4-(p-methoxyphenyl)-2-azido-butane is reduced under H₂ (55 psi) using Pd/C, yielding 4-(p-methoxyphenyl)-2-amino-butane with 97% efficiency . Adapting this to the target compound, 5-nitro-2-methoxyphenylacetate can be hydrogenated at 30°C in 1,4-dioxane, followed by filtration and solvent evaporation to isolate the amine .
Critical parameters :
-
Catalyst loading : 10% Pd/C (0.1 mol%) balances cost and activity .
-
Pressure : Moderate H₂ pressure (0.4 MPa) ensures complete reduction without over-hydrogenation .
Esterification and Decarboxylation Techniques
Esterification of carboxylic acid intermediates with methanol under acidic conditions is a standard approach. For example, diethyl malonate reacts with sodium methoxide to form methyl esters, followed by decarboxylation using 6N HCl at reflux . This method avoids racemization, preserving the stereochemical integrity of the amino group.
Optimization insights :
-
Acid choice : Hydrochloric acid (HCl) outperforms sulfuric acid (H₂SO₄) in minimizing side reactions .
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Reaction time : Extended reflux (4–6 hours) ensures complete decarboxylation .
Integrated Synthetic Routes
Combining these steps, a representative synthesis involves:
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Condensation : Diethyl malonate and 5-nitro-2-chloropyridine in toluene at 110°C .
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Decarboxylation : HCl-mediated cleavage to yield 5-nitro-2-methoxyphenylacetate .
Yield comparison :
| Step | Yield (%) | Conditions |
|---|---|---|
| Condensation | 93–94 | 110°C, 1.5 h |
| Decarboxylation | 94 | 6N HCl, reflux |
| Hydrogenation | 97 | 30°C, 0.4 MPa H₂ |
| Bromination | 92 | NaNO₂, HBr, -5°C |
Challenges and Innovations
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By-product formation : Over-reduction of the pyridine ring during hydrogenation can generate undesired tetrahydropyridines. Temperature control (15–40°C) mitigates this .
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Solvent recovery : Underpressure distillation reclaims >95% of toluene and 1,4-dioxane, reducing costs .
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Green chemistry : Recent advances explore ionic liquids as recyclable solvents for bromination, though industrial adoption remains limited.
Catalytic and Mechanistic Insights
Pd/C’s efficacy stems from its high surface area and ability to adsorb H₂, facilitating electron transfer to nitro groups. FTIR and NMR data (e.g., δ 2.74 ppm for methyl groups ) confirm structural fidelity post-synthesis.
Industrial Scalability
The described methods are scalable, with batch sizes up to 0.2 mol demonstrated . Key considerations include:
Mechanism of Action
The mechanism by which Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play crucial roles in binding to active sites, while the amino group can form hydrogen bonds, enhancing the compound’s affinity and specificity. These interactions can modulate biochemical pathways, leading to the desired therapeutic or catalytic effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Substituent Impact :
- Bromine vs. Chlorine: Bromine’s larger atomic radius and higher lipophilicity enhance membrane permeability compared to chlorine, as seen in 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid .
Stereochemical Considerations
The target compound’s chirality is critical for biological activity. highlights enantiomers like Methyl (S)-2-amino-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)acetate (2b) and its mirror image (2c), which exhibit distinct optical rotations ([α]D²⁰ = +184.3° vs. undetermined for the target). Stereochemistry influences binding to chiral targets (e.g., enzymes), as seen in (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride, a precursor for antibiotics . The absence of stereochemical data for the target compound in the evidence limits direct comparisons but underscores the importance of configuration in activity .
Functional Group Modifications
- Ester vs. Carboxylic Acid : The ester group in the target compound enhances cell permeability compared to 2-(4-Bromo-2-methoxyphenyl)acetic acid, which, as a carboxylic acid, is more polar and less membrane-permeable .
Biological Activity
Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
This compound belongs to the class of phenylacetates, characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the phenyl ring. The structural formula can be represented as follows:
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties , particularly against various bacterial strains. In vitro studies have shown that it exhibits significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
These results indicate that this compound may serve as a promising candidate for developing new antimicrobial agents.
Anticancer Activity
This compound has also been evaluated for its anticancer properties . Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancers. The half-maximal inhibitory concentration (IC50) values obtained from these studies are detailed in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 12 |
| PC-3 | 8 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Microtubule Formation: Similar to other known antimitotic agents, this compound may disrupt microtubule dynamics, leading to cell cycle arrest.
- Apoptosis Induction: It has been shown to activate apoptotic pathways in cancer cells, which is critical for its anticancer effects.
- Target Interaction: The presence of bromine and methoxy groups enhances its binding affinity to specific molecular targets, influencing its biological effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells: A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value of 10 µM. The study also reported minimal toxicity to normal human cells, suggesting a favorable therapeutic index.
- Antimicrobial Efficacy: Another investigation focused on its antimicrobial action against resistant bacterial strains, revealing that it could effectively inhibit growth at low concentrations, supporting its potential as an alternative treatment option.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate, and how do reaction conditions influence yield?
- Answer: The synthesis typically involves bromination of a methoxy-substituted phenyl precursor followed by esterification. Key steps include:
- Bromination: Selective bromination at the 5-position of the phenyl ring using NBS (N-bromosuccinimide) under controlled temperature (0–5°C) to avoid over-bromination .
- Esterification: Reaction of the brominated intermediate with methyl chloroacetate in the presence of a base (e.g., triethylamine) at 60–80°C, achieving yields of ~70–85% .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Answer:
- NMR: H and C NMR confirm the presence of the methoxy group (δ 3.8–3.9 ppm), bromine-substituted aromatic protons (δ 7.2–7.5 ppm), and ester carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 310.57 (M+H) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .
Q. How should researchers handle and store this compound to ensure stability?
- Answer: Store at 2–8°C in airtight, light-resistant containers. Stability is pH-dependent; avoid prolonged exposure to acidic/alkaline conditions to prevent ester hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Answer:
- Substituent Variation: Synthesize analogs with halogens (Cl, F) or electron-donating groups (e.g., -OH) at the 5-position to assess impact on biological activity .
- Bioassays: Test analogs against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., E. coli, S. aureus) to correlate substituents with efficacy .
- Computational Modeling: Use docking simulations (AutoDock Vina) to predict binding affinity to targets like serotonin receptors or bacterial enzymes .
Q. What challenges arise in crystallizing this compound, and how can SHELX software aid in structural refinement?
- Answer: Crystallization challenges include:
- Polymorphism: Solvent selection (e.g., DMSO/water mixtures) and slow evaporation are critical for obtaining single crystals .
- Refinement: SHELXL refines disordered methoxy/bromo groups using restraints (DFIX, ISOR) and twin refinement for high-resolution data (R-factor < 5%) .
Q. How can conflicting data on the compound’s reactivity be resolved, particularly regarding nucleophilic substitution vs. ester hydrolysis?
- Answer:
- Kinetic Studies: Monitor reaction pathways under varying pH and nucleophile concentrations (e.g., using F NMR for fluorine-substituted analogs) .
- Computational Analysis: Calculate activation energies (Gaussian 09) for competing mechanisms to identify dominant pathways .
Q. What experimental strategies validate the compound’s mechanism of action in modulating biological targets?
- Answer:
- In Vitro Assays: Use fluorescence polarization to measure binding to enzymes (e.g., COX-2) or receptors .
- Gene Expression Profiling: RNA-seq analysis of treated cells identifies differentially expressed pathways (e.g., apoptosis, inflammation) .
Methodological Considerations
Q. How can researchers mitigate electronic effects of bromine and methoxy groups during functionalization reactions?
- Answer:
- Directing Groups: Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) to introduce substituents at the 3-position, leveraging bromine as a directing group .
- Protecting Groups: Temporarily protect the amino group (e.g., with Boc anhydride) to prevent undesired side reactions during ester modification .
Q. What in vitro and in vivo models are suitable for evaluating the compound’s toxicity profile?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
